4-(Chloromethyl]benzyl Methanethiosulfonate
Description
4-(Chloromethyl)benzyl Methanethiosulfonate (CAS 876-08-4) is a biochemical reagent characterized by its chloromethyl-substituted benzyl group linked to a methanethiosulfonate moiety. This compound reacts rapidly and selectively with thiol groups (-SH) to form mixed disulfides, making it valuable for protein modification, bioconjugation, and studying thiol-mediated redox processes . Its high purity and specificity are emphasized in biochemical applications, particularly in environments requiring controlled thiol reactivity .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIWHTYSDAYILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Thiols are commonly used reagents for substitution reactions.
Major Products: The primary product of its reaction with thiols is mixed disulfides.
Scientific Research Applications
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiols to form mixed disulfides . This reaction is specific and rapid, making it a valuable tool for studying thiol-disulfide exchange reactions. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, solubility, and applications of 4-(Chloromethyl)benzyl Methanethiosulfonate are influenced by its chloromethyl substituent. Below is a comparison with three analogs differing in the benzyl group’s substituent:
Table 1: Structural and Functional Comparison of Methanethiosulfonate Derivatives
Biological Activity
4-(Chloromethyl)benzyl Methanethiosulfonate (CMBM) is a chemical compound notable for its reactivity with thiols, forming mixed disulfides. This property has led to its application in various biological research contexts, particularly in the study of thiol-disulfide exchange reactions. The compound's molecular formula is C9H11ClO2S2, with a molecular weight of 250.77 g/mol. This article explores the biological activity of CMBM, focusing on its mechanisms, applications, and relevant case studies.
CMBM primarily acts through its ability to react with thiols, leading to the formation of mixed disulfides. This reaction is significant in biological systems where thiol groups play crucial roles in cellular processes. The mechanism can be summarized as follows:
- Reactivity with Thiols : CMBM reacts with thiol groups (-SH) to form mixed disulfides, which can alter protein function and stability.
- Thiol-Disulfide Exchange : The compound facilitates thiol-disulfide exchange reactions, which are essential for maintaining redox balance within cells.
Biological Applications
CMBM has several applications in scientific research:
- Biochemical Research : It is used to study the dynamics of thiol-disulfide exchanges in various biological systems.
- Drug Development : While not directly used therapeutically, it aids in understanding biochemical pathways that could lead to drug development targeting redox-sensitive processes.
- Industrial Applications : Limited but includes synthesis of specialized chemicals for research purposes.
Comparative Analysis
CMBM can be compared with other thiol-reactive compounds based on their applications and mechanisms:
| Compound | Mechanism of Action | Applications |
|---|---|---|
| 4-(Chloromethyl)benzyl Methanethiosulfonate | Forms mixed disulfides with thiols | Biochemical research, drug development |
| N-Ethylmaleimide | Alkylates thiol groups | Protein labeling, enzyme inhibition |
| Iodoacetamide | Alkylates thiols in proteins | Proteomics, enzyme studies |
| Ellman’s Reagent | Quantifies free thiol groups | Biochemical assays |
Case Studies and Research Findings
- Thiol-Disulfide Exchange Studies : Research has demonstrated that CMBM effectively modifies protein thiols, leading to significant changes in protein structure and function. For instance, studies using CMBM have shown altered enzymatic activity in proteins involved in antioxidant defense mechanisms.
- Carcinogenicity Testing : In short-term tests for carcinogenicity involving compounds like 4-chloromethylbiphenyl (4CMB), CMBM exhibited biological activity that warrants further investigation into its potential health impacts. The compound was found active in several assays assessing mutagenicity and DNA repair capabilities .
- Antiparasitic Activity : Although not directly tested against specific pathogens, the reactivity profile of CMBM suggests potential applications in developing antiparasitic agents by targeting redox-sensitive pathways in parasites like Plasmodium falciparum.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
